molecular formula C6H4ClN3 B1390503 6-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 63725-51-9

6-chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1390503
CAS RN: 63725-51-9
M. Wt: 153.57 g/mol
InChI Key: NWYLBGYCSAJFCB-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It has a molecular weight of 153.57 . This compound is solid in its physical form .


Synthesis Analysis

1H-Pyrazolo[3,4-b]pyridines, including 6-chloro-1H-pyrazolo[3,4-b]pyridine, can be synthesized from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .


Physical And Chemical Properties Analysis

6-Chloro-1H-pyrazolo[3,4-b]pyridine is a solid compound . It has a molecular weight of 153.57 . The storage temperature for this compound is at room temperature .

Scientific Research Applications

Pharmacological Properties

“6-chloro-1H-pyrazolo[3,4-b]pyridine” derivatives are known to possess a wide range of pharmacological properties. They form part of anxiolytic drugs such as cartazolate, tracazolate, and etazolate, which are used for the treatment of anxiety disorders. Additionally, these compounds are components of drugs like riociguat used for treating pulmonary hypertension .

Activation of PPARα

These compounds serve as skeletons for PPARα agonists, which are crucial in the treatment of dyslipidemia. The activation of PPARα by these derivatives leads to the regulation of lipid and glucose metabolism, adipogenesis, and inflammation .

Synthesis Strategies

There have been comprehensive studies on synthetic strategies and approaches to “6-chloro-1H-pyrazolo[3,4-b]pyridine” derivatives from 2017 to 2021. These methods are systematized according to the method to assemble the pyrazolopyridine system .

Biomedical Applications

Over 300,000 “6-chloro-1H-pyrazolo[3,4-b]pyridine” derivatives have been described in various biomedical applications. These include potential uses in therapeutic areas due to their tautomeric forms: the 1H- and 2H-isomers .

Antibacterial and Antiviral Activity

The fusion of pyridine systems in these compounds has been evaluated for selective antibacterial and antiviral activities. They have shown promise in contributing to pharmaceutical products targeting these pathogens .

Antifungal and Antitumor Activity

Similarly, “6-chloro-1H-pyrazolo[3,4-b]pyridine” derivatives have been applied in antifungal and antitumor activities. Various synthetic methods under different conditions have been implemented to synthesize these compounds for pharmaceutical use .

Each application field mentioned above is unique and demonstrates the versatility of “6-chloro-1H-pyrazolo[3,4-b]pyridine” in scientific research and pharmaceutical development.

Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives Structural Basis for PPARα Activation by 1H-pyrazolo-[3,4-b]pyridine Methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications A new and straightforward route to synthesize novel pyrazolo[3,4-b]

Safety And Hazards

The safety information for 6-chloro-1H-pyrazolo[3,4-b]pyridine indicates that it is a compound with some hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, H332, H335 .

properties

IUPAC Name

6-chloro-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYLBGYCSAJFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670279
Record name 6-Chloro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1H-pyrazolo[3,4-b]pyridine

CAS RN

63725-51-9
Record name 6-Chloro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1h-pyrazolo[3,4-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloro-3-formylpyridine (0.89 mmol, 1 eq.) in 3 ml THF was added hydrazine (1.06 mmol, 1.2 eq.) at rt. The resultant solution was heated at 120° C. in sealed tube for overnight. The solvent was removed in vacuo, and the residue was dry loaded on silica gel column. Purification by silica gel chromatography provide 29.5 mg final product: HPLC retention time=2.17 minutes (Agilent Zorbax SB-C18, 2.1×50 mm, 5μ, 35° C.) using 1 ml/min flow rate, a 2.5 minute gradient of 0% to 100% B with a 1.1 minute wash at 100% B (A=0.1% formic acid/5% acetonitrile/94.9% water, B=0.1% formic acid/5% water/94.9% acetonitrile); MS (ES) M+H expect=154.0. found=154.0.
Quantity
0.89 mmol
Type
reactant
Reaction Step One
Quantity
1.06 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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